Hydroxylamine-15N hydrochloride
Overview
Description
Hydroxylamine-15N hydrochloride is a nitrogen-15 labeled hydrochloride salt of hydroxylamine. It is represented by the chemical formula H₂¹⁵NOH·HCl and has a molecular weight of 70.48 g/mol . This compound is used extensively in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Scientific Research Applications
Hydroxylamine-15N hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reducing agent and in the synthesis of labeled compounds for NMR studies.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals
Mechanism of Action
Target of Action
Hydroxylamine-15N hydrochloride, also known as HYDROXYLAMINE HCL (15N), is a nitrogen-15 labeled hydrochloride salt of hydroxylamine It is known to act as a mild reducing agent in various organic and inorganic chemical reactions .
Mode of Action
The specific mode of action of this compound is not well-documented. As a reducing agent, it likely donates electrons to other molecules in the reaction, thereby altering their oxidation state. This can lead to various changes in the target molecules, depending on the specifics of the reaction .
Biochemical Pathways
A study has shown that hydroxylamine can be synthesized from air and water via a plasma-electrochemical cascade pathway . This suggests that the compound may play a role in nitrogen fixation and other nitrogen-related biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reducing agent, it could potentially alter the structure and function of target molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic, suggesting that it can absorb moisture from the environment . Additionally, its melting point is reported to be 155-157 °C (lit.) , indicating that it can be affected by temperature. Other factors such as pH and the presence of other chemicals could also potentially influence its action.
Safety and Hazards
Hydroxylamine-15N hydrochloride may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .
Relevant Papers The paper titled “A simple, rapid and sensitive analytical method for the determination of hydroxylamine in water samples using modified glassy carbon electrode” discusses a simple, sensitive and direct Liquid Chromatographic–Mass Spectrometric method (LC–MS) for detection of hydroxylamine in pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine-15N hydrochloride can be synthesized through the reduction of nitrogen-15 labeled nitric acid or nitrogen-15 labeled nitrous acid. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like platinum or palladium . The reaction is carried out under controlled conditions to ensure the selective formation of hydroxylamine-15N.
Industrial Production Methods
Industrial production of this compound involves the hydrolysis of nitrogen-15 labeled ketoxime. This process includes the use of catalysts and specific reaction conditions to achieve high yields and purity. The hydrolysis reaction is followed by the separation and purification of the hydroxylamine-15N product .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine-15N hydrochloride undergoes various chemical reactions, including:
Reduction: It acts as a mild reducing agent in organic and inorganic reactions.
Oxidation: It can be oxidized to produce nitrogen oxides.
Substitution: It participates in nucleophilic substitution reactions, forming oximes and other derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out at room temperature or under mild heating, with appropriate solvents and catalysts.
Major Products
Oximes: Formed through nucleophilic substitution reactions.
Nitrogen Oxides: Produced during oxidation reactions.
Comparison with Similar Compounds
Hydroxylamine-15N hydrochloride can be compared with other nitrogen-15 labeled compounds such as:
- Ammonium-15N chloride
- Nitrite-15N sodium
- Nitrate-15N potassium
Uniqueness
This compound is unique due to its specific isotopic labeling, which makes it particularly useful for detailed studies in NMR spectroscopy and other analytical techniques. Its mild reducing properties also distinguish it from other nitrogen-15 labeled compounds .
Properties
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHULULXKLSOZ-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2]O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583905 | |
Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40711-48-6 | |
Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine-15N hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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